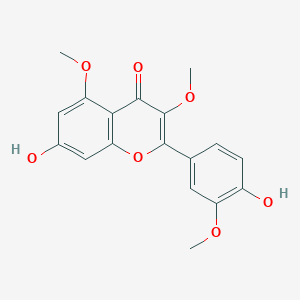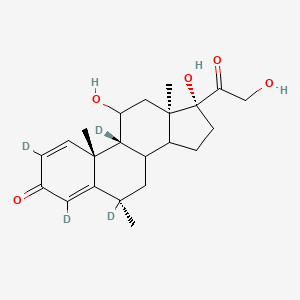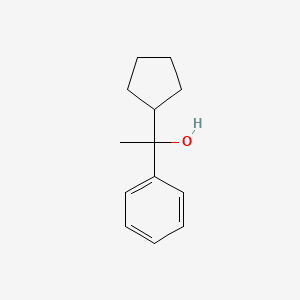
1-Cyclopentyl-1-phenylethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopentyl-1-phenylethanol is an organic compound with the molecular formula C13H18O It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a cyclopentyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-cyclopentyl-1-phenylethanol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Another method involves the selective hydrogenation of acetophenone using alumina-supported cobalt catalysts. This process requires precise control of reaction temperatures and catalyst loading to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of 1-cyclopentyl-1-phenylethanol often employs catalytic hydrogenation techniques due to their efficiency and scalability. The use of heterogeneous catalysts, such as palladium or platinum on carbon, allows for continuous production processes with high conversion rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-cyclopentyl-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to hydrocarbons using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: Cyclopentyl phenyl ketone or cyclopentyl benzaldehyde.
Reduction: Cyclopentyl benzene.
Substitution: Cyclopentyl phenyl halides.
Wissenschaftliche Forschungsanwendungen
1-cyclopentyl-1-phenylethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 1-cyclopentyl-1-phenylethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic cyclopentyl and phenyl groups can interact with lipid membranes, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-phenylethanol: Similar structure but lacks the cyclopentyl group.
Cyclopentanol: Contains a cyclopentyl group but lacks the phenyl group.
2-phenylethanol: The hydroxyl group is attached to the second carbon of the ethyl chain instead of the first.
Uniqueness
1-cyclopentyl-1-phenylethanol is unique due to the presence of both cyclopentyl and phenyl groups attached to the same carbon atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C13H18O |
|---|---|
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-cyclopentyl-1-phenylethanol |
InChI |
InChI=1S/C13H18O/c1-13(14,12-9-5-6-10-12)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
VBSQXECZYIRHOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCC1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



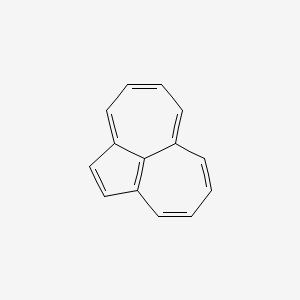
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
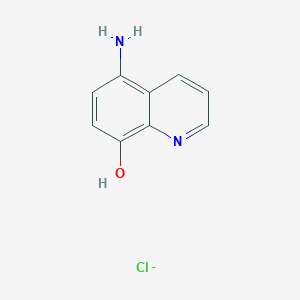
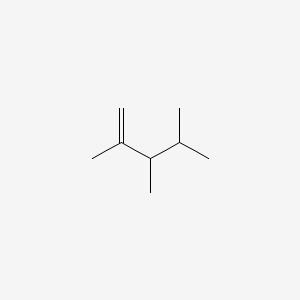
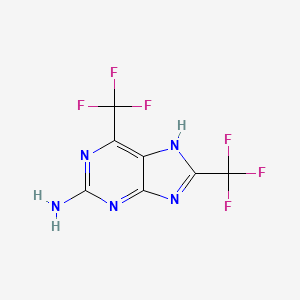
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
![[(1'R,2R,3'Z,5'R,7'S,12'R,13'S,14'S)-1',11'-diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl] 2-phenylacetate](/img/structure/B14754498.png)


![7-Methylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14754519.png)
